Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

Biocatalysis Chiral amine synthesis Transaminase engineering

Chiral 2-substituted piperidine amine synthesis often suffers low yields (5-14%) and costly resolution. tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate (CAS 362704-66-3) provides a direct enzymatic entry to the (2S,5R)-2-methyl-5-aminopiperidine scaffold. • AlTA transaminase M3 substrate: 17-fold catalytic efficiency gain, 118-fold thermostability increase, >99% ee, >95% de. • Gram-scale ritlecitinib intermediate: 38% yield, >99% ee, 94% de. • QC-verified (NMR, HPLC, GC) for reproducible asymmetric synthesis.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 362704-66-3
Cat. No. B1376210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-methyl-5-oxopiperidine-1-carboxylate
CAS362704-66-3
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1CCC(=O)CN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
InChIKeyCSTUUOYWLVVNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-Protected Piperidinone Intermediate for Chiral Amine Synthesis


Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (also referred to as 1-Boc-2-methylpiperidin-5-one) is an N-Boc-protected piperidinone building block (C11H19NO3, MW 213.27 g/mol) characterized by a 2-methyl substituent and a 5-oxo ketone functional group [1]. The compound is supplied as a white to off-white solid with typical purities ranging from 95% to 98%, and is specified for storage at -20°C under sealed, moisture-free conditions . Its structural features—the acid-labile Boc protecting group on the piperidine nitrogen and the electrophilic ketone at the 5-position—enable orthogonal deprotection and chemoselective functionalization strategies, making it a valuable intermediate in medicinal chemistry and biocatalysis research [1].

Why Common Piperidinone Analogs Cannot Substitute


Substituting tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate with common piperidinone analogs such as N-Boc-4-piperidone (4-oxo isomer), tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (regioisomer), or tert-butyl 5-oxopiperidine-1-carboxylate (lacking the 2-methyl group) introduces critical differences in steric environment, regiochemical reactivity, and stereochemical outcomes that directly impact downstream synthetic utility [1]. The 2-methyl substituent establishes a stereocenter adjacent to the piperidine nitrogen, which is essential for constructing chiral 2-substituted piperidine pharmacophores found in drugs such as ritlecitinib [2]. The 5-oxo (rather than 4-oxo) positioning places the ketone at the appropriate distance from the ring nitrogen to enable transaminase-mediated kinetic resolution and diastereoselective amination reactions that regioisomeric analogs cannot support with comparable efficiency [1]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Against Closest Analogs


Engineered Transaminase Catalytic Efficiency

In a direct comparative study, wild-type ω-transaminase from Ancylobacter lacus (AlTA) exhibited only moderate activity and stereoselectivity toward tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (substrate 1). Structure-guided engineering produced mutant M3, which demonstrated a 17-fold improvement in catalytic efficiency (kcat/Km) and a 118-fold increase in half-life at 45°C relative to wild-type AlTA when using this specific substrate [1]. Employing the M3 mutant, this substrate was converted to chiral N-heterocyclic amines with up to >99% enantiomeric excess (ee) and >95% diastereomeric excess (de), achieving 99% conversion [1]. In contrast, the corresponding 4-oxo regioisomer (N-Boc-4-piperidone) and the des-methyl analog (tert-butyl 5-oxopiperidine-1-carboxylate) were not substrates for this engineered enzyme system in the reported study, precluding comparable stereochemical outcomes [1].

Biocatalysis Chiral amine synthesis Transaminase engineering

Stereospecific Enzyme–Substrate Co-Crystal Structure

The crystal structure of the (R)-selective ω-transaminase from Ancylobacter lacus (AlTA) in complex with PLP cofactor and tert-butyl (2S)-2-methyl-5-oxopiperidine-1-carboxylate was solved at 1.93 Å resolution (PDB ID: 9WF1) [1]. The electron density unequivocally maps the (2S)-enantiomer of the compound within the enzyme active site, confirming stereospecific binding dictated by the 2-methyl stereocenter [1]. By contrast, the (2R)-enantiomer (CAS 2007925-02-0) would present the methyl group in an opposite orientation, likely resulting in steric clashes within the same binding pocket and diminished binding affinity as inferred from the enzyme's (R)-selectivity designation [1][2]. No equivalent high-resolution co-crystal structure has been reported for N-Boc-4-piperidone or tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate bound to this or any other characterized transaminase, leaving their stereochemical recognition modes unvalidated at atomic resolution.

Structural biology Enzyme–substrate recognition Crystallography

Gram-Scale Enzymatic Synthesis of Ritlecitinib Intermediate

The engineered AlTA mutant M3 enabled the gram-scale enzymatic synthesis of a key chiral intermediate for ritlecitinib (PF-06651600), a JAK3-selective inhibitor, starting from tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate as the substrate [1]. The preparative-scale reaction achieved 38% isolated yield, >99% enantiomeric excess (ee), and 94% diastereomeric excess (de) [1]. In contrast, published alternative synthetic routes to this ritlecitinib intermediate that do not employ the target compound as a starting material have reported overall yields of 14% (Route 2) and 5% (Route 1) across multistep sequences requiring expensive Rh/C hydrogenation catalysts and chiral resolving agents [2]. While direct step-count and cost comparisons are complicated by different synthetic strategies, the enzymatic route using the target compound provides a complementary approach that avoids noble metal catalysts and delivers exceptional stereochemical purity in a single biocatalytic step.

Pharmaceutical intermediate Ritlecitinib synthesis Biocatalytic scale-up

Purity Specification and QC Benchmarking

The target compound is commercially available from multiple suppliers at defined purity grades: ≥97% (Chemscene, Cat. CS-0048411; Leyan, Cat. 1119051), 98% (ABCR, Cat. AB369362; CymitQuimica), and 95% (AKSci, Cat. 2820DS; Bidepharm) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports, enabling lot-to-lot verification . In comparison, the regioisomer tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (CAS 1601475-89-1) is listed at significantly higher cost (e.g., £260.00 for 250 mg from Fluorochem for the (R)-enantiomer, CAS 1601475-90-4) and with fewer suppliers offering documented QC . N-Boc-4-piperidone (CAS 79099-07-3) is more widely available and lower-cost but lacks the 2-methyl stereocenter required for chiral 2-substituted piperidine target molecules.

Quality control Analytical chemistry Procurement specification

Storage Condition Requirements

The target compound is specified for storage at -20°C under sealed, moisture-free conditions, as indicated by multiple supplier datasheets . In contrast, N-Boc-4-piperidone (CAS 79099-07-3) is typically specified for storage at 0–8°C or ambient temperature, reflecting greater inherent stability of the 4-oxo isomer . The more stringent storage requirement for the target compound is consistent with the presence of the 2-methyl substituent, which may increase susceptibility to ring-opening or oxidation at the 5-oxo position under ambient conditions. While explicit accelerated stability data comparing the two compounds under identical conditions are not publicly available, the divergent storage specifications from independent suppliers constitute a practical procurement consideration: laboratories without reliable -20°C storage capacity may experience faster degradation of the target compound relative to N-Boc-4-piperidone.

Compound stability Storage specification Handling protocol

Procurement-Relevant Application Scenarios


Biocatalytic Chiral 2-Methylpiperidin-5-amine Production

Researchers developing enzymatic routes to optically active 2-substituted piperidine amines should prioritize the target compound over N-Boc-4-piperidone or des-methyl 5-oxopiperidine analogs. The engineered AlTA transaminase M3 specifically accepts tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate as a substrate, achieving 17-fold higher catalytic efficiency and 118-fold extended thermostability relative to the wild-type enzyme, and delivering products with >99% ee and >95% de [1]. The co-crystal structure (PDB 9WF1, 1.93 Å) further validates the stereospecific binding mode and can guide additional enzyme engineering efforts [2]. Procuring the correct enantiomeric form is critical: the (2S)-enantiomer is the one structurally characterized in the enzyme active site.

Ritlecitinib Key Intermediate Synthesis

For medicinal chemistry groups synthesizing ritlecitinib analogs or related 2,5-disubstituted piperidine-containing drug candidates, the target compound provides a direct entry point via enzymatic amination. The gram-scale demonstration achieving 38% yield with >99% ee and 94% de for a ritlecitinib intermediate [1] validates the compound's utility in accessing the (2S,5R)-2-methyl-5-aminopiperidine scaffold found in the drug's core structure. Alternative synthetic routes to this intermediate have reported overall yields of only 5–14% across multiple steps and require expensive chiral resolution reagents or noble metal catalysts [3].

Orthogonally Protected Piperidinone Building Block

The combination of an acid-labile Boc protecting group and a 5-oxo ketone in the target compound enables chemoselective transformations (e.g., ketone reduction, reductive amination, Grignard addition) orthogonal to the nitrogen protecting group. In contrast, N-Boc-4-piperidone places the ketone at the 4-position, which may lead to different diastereoselectivity in nucleophilic additions and is incompatible with transaminase-mediated remote stereocontrol at the 5-position. The 2-methyl substituent further establishes a stereocenter that can be exploited in diastereoselective reactions, a feature absent from tert-butyl 5-oxopiperidine-1-carboxylate [1]. Procurement with verified QC documentation (NMR, HPLC, GC) ensures that the starting material identity and purity support reproducible asymmetric synthesis outcomes .

Reference Standard for Impurity Profiling

The target compound is listed as a reference substance for drug impurities and reagents [1]. Given its structural relationship to the ritlecitinib scaffold—specifically the N-Boc-2-methylpiperidine substructure—it can serve as a process intermediate marker or synthetic impurity standard in pharmaceutical quality control workflows. The availability of batch-specific analytical data (NMR, HPLC, GC) from suppliers such as Bidepharm and Moldb supports its use as a characterized reference material for method development and validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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